molecular formula C11H13FN2O3 B12462537 N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide

N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide

Cat. No.: B12462537
M. Wt: 240.23 g/mol
InChI Key: LEFWMWYOKIIBAC-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide is an organic compound that features a fluorine atom and a nitro group attached to a phenyl ring, along with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide typically involves the reaction of 2-fluoro-5-nitroaniline with an appropriate acylating agent. One common method involves the use of 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: N-(2-amino-5-nitrophenyl)-3-methylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-nitrophenyl)-3-isopropoxybenzamide
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its stability and bioavailability, while the nitro group can contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H13FN2O3/c1-7(2)5-11(15)13-10-6-8(14(16)17)3-4-9(10)12/h3-4,6-7H,5H2,1-2H3,(H,13,15)

InChI Key

LEFWMWYOKIIBAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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